6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry. It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Molecular Structure Analysis
The compound also contains a pyridazinone ring, which is a type of heterocyclic compound. Heterocyclic compounds have diverse properties and are often used in medicinal chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be quite reactive. It can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the trifluoromethyl group is known to significantly affect the properties of the compounds it’s part of .Scientific Research Applications
Anticancer Properties
The cyclopropyl ring and trifluoromethyl group in this compound contribute to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Neurological Disorders
Given the piperidine moiety, this compound may interact with neurotransmitter receptors. Investigations into its neuroprotective effects, potential for treating neurodegenerative diseases (such as Alzheimer’s or Parkinson’s), and modulation of neuronal signaling pathways are ongoing .
Anti-inflammatory Activity
The trifluoromethyl-substituted pyridazine ring could confer anti-inflammatory properties. Researchers have studied its impact on inflammatory pathways, including cytokine production and NF-κB signaling. Understanding its potential as an anti-inflammatory agent is crucial for therapeutic development .
Cardiovascular Applications
The dihydropyridazinone scaffold suggests possible cardiovascular effects. Investigations have explored its impact on blood pressure regulation, vasodilation, and potential use in hypertension management. Additionally, its interaction with ion channels (e.g., L-type calcium channels) warrants further exploration .
Antibacterial and Antifungal Activities
The compound’s unique structure may contribute to its antimicrobial properties. Researchers have examined its effects against bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens. These studies aim to identify potential targets and mechanisms of action .
Metabolic Disorders
Considering the trifluoromethyl-substituted pyridazine, investigations have focused on metabolic pathways. Researchers explore its impact on glucose metabolism, lipid homeostasis, and insulin sensitivity. Potential applications include managing diabetes or obesity-related complications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-cyclopropyl-2-[[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)15-4-5-16(23-22-15)25-9-7-12(8-10-25)11-26-17(27)6-3-14(24-26)13-1-2-13/h3-6,12-13H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLYIUBJXCLGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
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